

Spectroscopic Profile of 1,3-Divinyltetramethyldisiloxane: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Divinyltetramethyldisiloxane

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This technical guide provides an in-depth analysis of the spectroscopic data for **1,3-Divinyltetramethyldisiloxane**, a key monomer in the synthesis of silicon-based polymers and materials. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopic characteristics, offering valuable data for quality control, reaction monitoring, and structural elucidation.

Molecular Structure

1,3-Divinyltetramethyldisiloxane, with the chemical formula $C_8H_{18}OSi_2$, consists of two dimethylvinylsilyl groups linked by an oxygen atom. This structure gives rise to a unique spectroscopic fingerprint, which is detailed below.

Caption: Molecular Structure of **1,3-Divinyltetramethyldisiloxane**.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and FTIR spectroscopy of **1,3-Divinyltetramethyldisiloxane**.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Si-CH ₃	0.144	s	-
=CH ₂	5.726	d	J(cis) = 14.9
=CH ₂	5.930	d	J(trans) = 20.3
=CH-	6.116	dd	J(gem) = 4.0

Data sourced from CDCl₃ solvent.^[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (δ , ppm)
Si-CH ₃	-1.5
=CH ₂	132.3
=CH-	139.5

Note: Specific peak assignments for the vinyl carbons can vary slightly between sources.

²⁹Si NMR Data

Table 3: ²⁹Si NMR Chemical Shift

Silicon	Chemical Shift (δ , ppm)
O-Si(CH ₃) ₂ (CH=CH ₂)	-19 to -22

Note: The chemical shift for the silicon atoms in **1,3-Divinyltetramethyldisiloxane** is expected to be in the range typical for D-units (O-SiR₂-O) with vinyl substituents. The provided range is based on typical values for vinyl-terminated polysiloxanes.

FTIR Data

Table 4: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3055	C-H stretch	=C-H
2962	C-H stretch	-CH ₃
1595	C=C stretch	C=C
1408	C-H bend	=CH ₂
1260	CH ₃ bend	Si-CH ₃
1058	Si-O-Si stretch	Si-O-Si
958	=CH ₂ out-of-plane bend	Vinyl
800	Si-C stretch	Si-C

Data obtained from a neat sample using a capillary cell.[2]

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: A 5% (w/v) solution of **1,3-Divinyltetramethyldisiloxane** was prepared in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H, ¹³C, and ²⁹Si NMR spectra were acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse sequence: zg30

- Number of scans: 16
- Relaxation delay: 1.0 s
- Acquisition time: 4.09 s
- ¹³C NMR Parameters:
 - Pulse sequence: zgpg30 (proton decoupled)
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Acquisition time: 1.36 s
- ²⁹Si NMR Parameters:
 - Pulse sequence: zgig (inverse-gated decoupling)
 - Number of scans: 128
 - Relaxation delay: 30 s
 - Acquisition time: 1.8 s
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

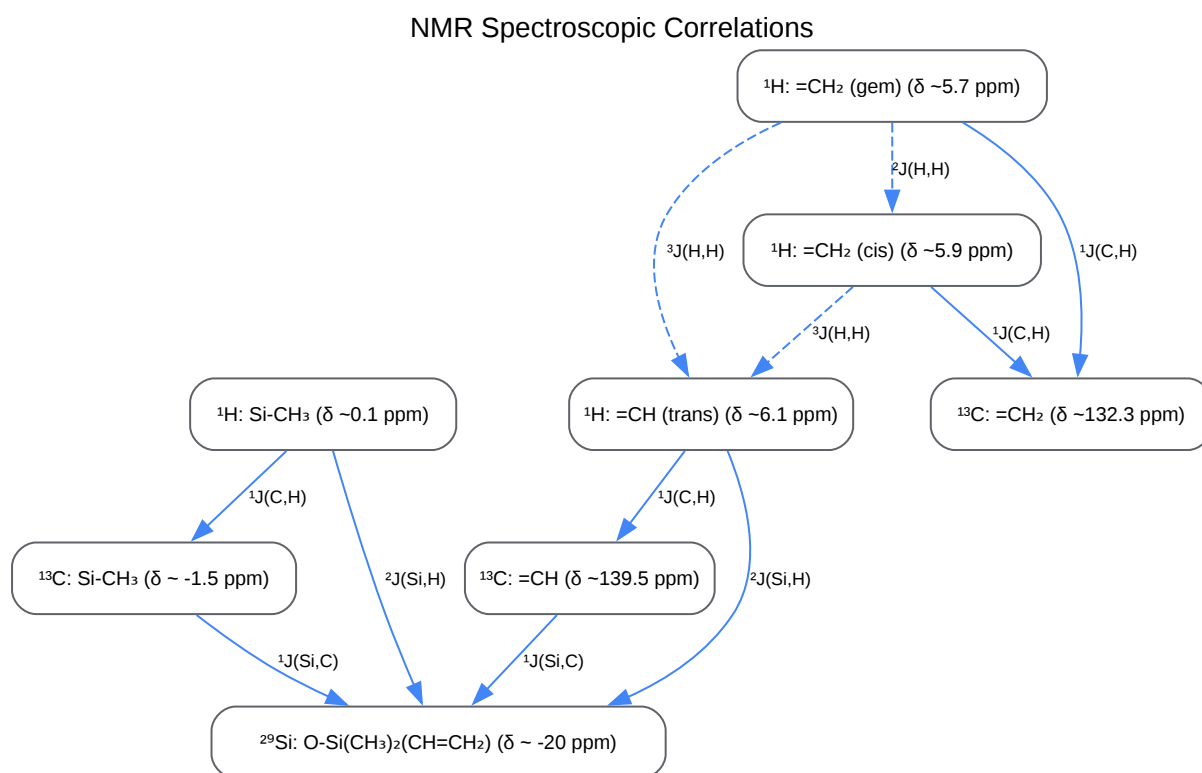
FTIR Spectroscopy

- Sample Preparation: A thin film of neat **1,3-Divinyltetramethyldisiloxane** was prepared between two potassium bromide (KBr) plates (capillary cell method).[2]
- Instrumentation: The FTIR spectrum was recorded on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Parameters:

- Resolution: 4 cm⁻¹
- Number of scans: 32
- Spectral range: 4000-400 cm⁻¹
- Data Processing: The spectrum was baseline-corrected and the peak positions were identified.

Spectroscopic Correlations and Signaling Pathways

The following diagram illustrates the correlations between the different nuclei in **1,3-Divinyltetramethyldisiloxane** as determined by NMR spectroscopy.



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Caption: Key NMR correlations in **1,3-Divinyltetramethyldisiloxane**.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of **1,3-Divinyltetramethyldisiloxane**. These data are essential for researchers and professionals working with silicon-based materials, enabling precise structural verification and quality assessment.

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References

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